
(rac)-Dapoxetine-d6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(rac)-Dapoxetine-d6 (hydrochloride) is a deuterated form of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. The deuterium atoms in (rac)-Dapoxetine-d6 replace the hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Dapoxetine-d6 (hydrochloride) typically involves the deuteration of dapoxetine through a series of chemical reactions. The process begins with the preparation of the intermediate compounds, followed by the introduction of deuterium atoms. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of (rac)-Dapoxetine-d6 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as catalytic hydrogenation and isotope exchange reactions to incorporate deuterium atoms efficiently.
化学反応の分析
Types of Reactions
(rac)-Dapoxetine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dapoxetine oxides, while reduction can produce deuterated analogs with altered pharmacokinetic properties.
科学的研究の応用
(rac)-Dapoxetine-d6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties.
Biology: Investigated for its potential effects on serotonin reuptake and neurotransmitter regulation.
Medicine: Explored for its therapeutic potential in treating premature ejaculation and other conditions related to serotonin imbalance.
Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic profiles.
作用機序
The mechanism of action of (rac)-Dapoxetine-d6 (hydrochloride) involves the inhibition of serotonin reuptake in the synaptic cleft, leading to increased serotonin levels in the brain. This action helps to delay ejaculation and improve control over ejaculation. The molecular targets include serotonin transporters, and the pathways involved are primarily related to serotonin signaling.
類似化合物との比較
Similar Compounds
Dapoxetine: The non-deuterated form of the compound, used for the same therapeutic purposes.
Fluoxetine: Another SSRI used for treating depression and anxiety disorders.
Sertraline: An SSRI used for treating depression, anxiety, and other mood disorders.
Uniqueness
(rac)-Dapoxetine-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C21H24ClNO |
|---|---|
分子量 |
347.9 g/mol |
IUPAC名 |
3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/i1D3,2D3; |
InChIキー |
IHWDIQRWYNMKFM-TXHXQZCNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H].Cl |
正規SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


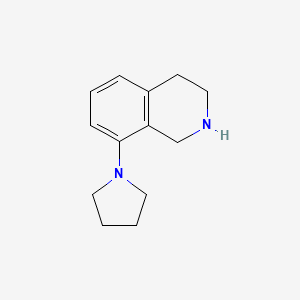
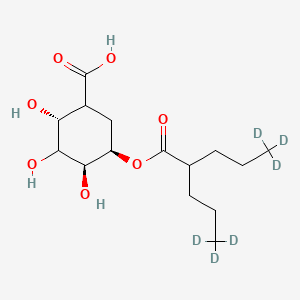
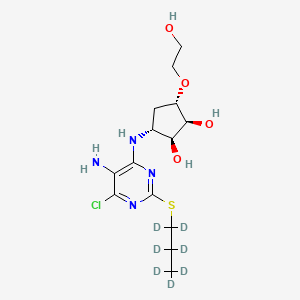
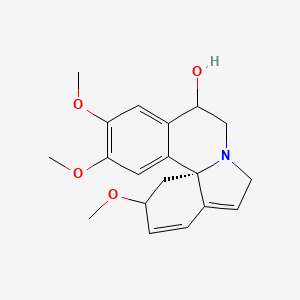
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)

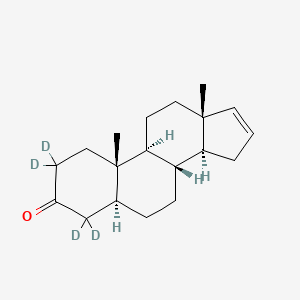
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
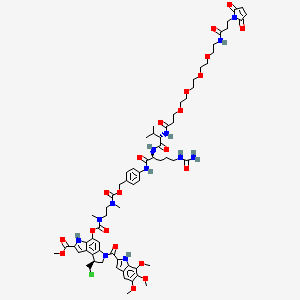
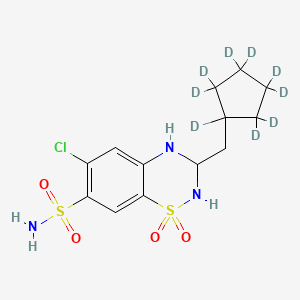
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)
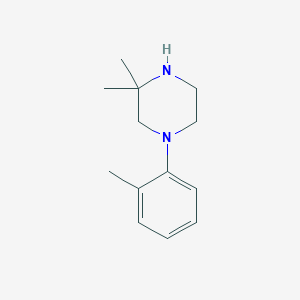
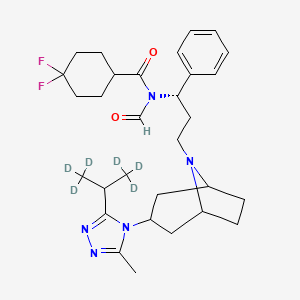
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)
